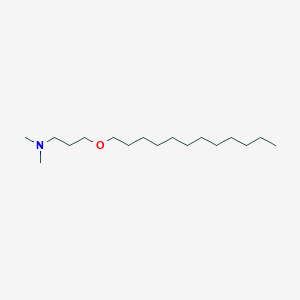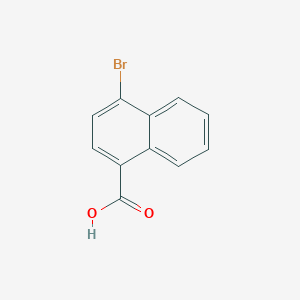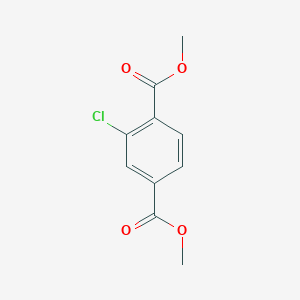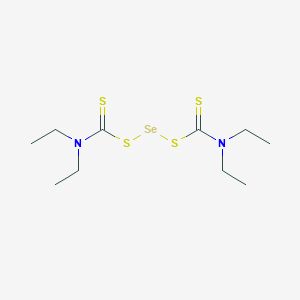
Selenium diethyldithiocarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Selenium diethyldithiocarbamate (SeDDC) is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. SeDDC is a chelating agent that binds to heavy metals and has been studied extensively for its antioxidant and anticancer properties.
Mécanisme D'action
Selenium diethyldithiocarbamate acts as a chelating agent by binding to heavy metals such as copper and zinc. Selenium diethyldithiocarbamate can also bind to other proteins and enzymes, which can affect their function. Selenium diethyldithiocarbamate has been shown to induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate can also inhibit angiogenesis by decreasing the expression of vascular endothelial growth factor (VEGF).
Effets Biochimiques Et Physiologiques
Selenium diethyldithiocarbamate has been shown to have antioxidant properties and can protect cells from oxidative damage. Selenium diethyldithiocarbamate can also induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate can inhibit angiogenesis by decreasing the expression of VEGF. Selenium diethyldithiocarbamate has been shown to decrease blood glucose levels in animal models of diabetes.
Avantages Et Limitations Des Expériences En Laboratoire
Selenium diethyldithiocarbamate is a relatively stable compound that can be easily synthesized and purified. Selenium diethyldithiocarbamate is soluble in polar solvents such as water and ethanol, which makes it easy to administer in lab experiments. However, Selenium diethyldithiocarbamate can be toxic at high concentrations, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on Selenium diethyldithiocarbamate. One area of research is the development of Selenium diethyldithiocarbamate analogs that have improved pharmacokinetic properties. Another area of research is the investigation of Selenium diethyldithiocarbamate in combination with other drugs for the treatment of cancer and other diseases. The potential use of Selenium diethyldithiocarbamate as a diagnostic tool for heavy metal poisoning is another area of research. Finally, the investigation of Selenium diethyldithiocarbamate in neurodegenerative disorders such as Alzheimer's disease is an area of research that warrants further investigation.
Conclusion:
Selenium diethyldithiocarbamate is a promising compound that has potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Selenium diethyldithiocarbamate acts as a chelating agent and has been shown to have antioxidant and anticancer properties. Selenium diethyldithiocarbamate has advantages and limitations for lab experiments, and there are several future directions for research on Selenium diethyldithiocarbamate. Overall, Selenium diethyldithiocarbamate is a compound that warrants further investigation for its potential therapeutic applications.
Méthodes De Synthèse
Selenium diethyldithiocarbamate can be synthesized through the reaction of sodium diethyldithiocarbamate with selenium dioxide. The reaction yields a yellow-orange solid that is soluble in polar solvents such as water and ethanol. The purity of Selenium diethyldithiocarbamate can be confirmed through various analytical techniques such as infrared spectroscopy and nuclear magnetic resonance.
Applications De Recherche Scientifique
Selenium diethyldithiocarbamate has been studied for its potential therapeutic applications in various diseases such as cancer, diabetes, and neurodegenerative disorders. Selenium diethyldithiocarbamate has been shown to have antioxidant properties and can protect cells from oxidative damage. In cancer research, Selenium diethyldithiocarbamate has been studied for its ability to induce apoptosis in cancer cells by activating the caspase pathway. Selenium diethyldithiocarbamate has also been studied for its potential to inhibit angiogenesis, which is the growth of new blood vessels that supply nutrients to tumors.
Propriétés
Numéro CAS |
136-92-5 |
|---|---|
Nom du produit |
Selenium diethyldithiocarbamate |
Formule moléculaire |
C10H20N2S4Se |
Poids moléculaire |
375.5 g/mol |
Nom IUPAC |
diethylcarbamothioylsulfanylselanyl N,N-diethylcarbamodithioate |
InChI |
InChI=1S/C10H20N2S4Se/c1-5-11(6-2)9(13)15-17-16-10(14)12(7-3)8-4/h5-8H2,1-4H3 |
Clé InChI |
RLULIUSIDLLCSW-UHFFFAOYSA-N |
SMILES |
CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC |
SMILES canonique |
CCN(CC)C(=S)S[Se]SC(=S)N(CC)CC |
Autres numéros CAS |
136-92-5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



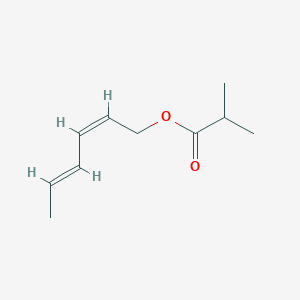
![Dichloromethyl[2-(trichlorosilyl)ethyl]silane](/img/structure/B92784.png)
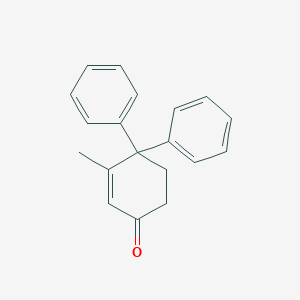

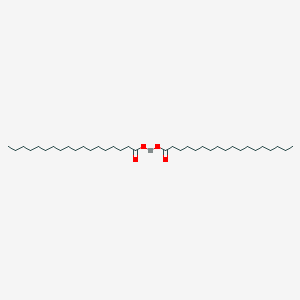



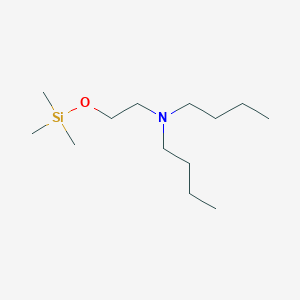
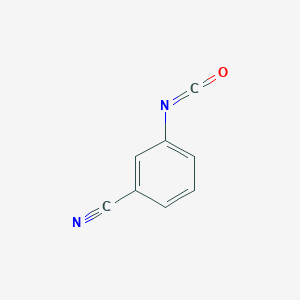
![1,4-Dioxaspiro[4.5]decane](/img/structure/B92805.png)
